3,7-Dihydroxy-7-propylcholan-24-oic acid
Description
Properties
Molecular Formula |
C27H46O4 |
|---|---|
Molecular Weight |
434.7 g/mol |
IUPAC Name |
(4R)-4-[(8R,9S,10S,13R,14S,17S)-3,7-dihydroxy-10,13-dimethyl-7-propyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C27H46O4/c1-5-12-27(31)16-18-15-19(28)10-13-25(18,3)22-11-14-26(4)20(7-8-21(26)24(22)27)17(2)6-9-23(29)30/h17-22,24,28,31H,5-16H2,1-4H3,(H,29,30)/t17-,18?,19?,20+,21+,22+,24+,25+,26-,27?/m1/s1 |
InChI Key |
BOJLONLMSDGVHC-UXDDTGMXSA-N |
Isomeric SMILES |
CCCC1(CC2CC(CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@H]([C@]4(CC3)C)[C@H](C)CCC(=O)O)C)O)O |
Canonical SMILES |
CCCC1(CC2CC(CCC2(C3C1C4CCC(C4(CC3)C)C(C)CCC(=O)O)C)O)O |
Synonyms |
3,7-dihydroxy-7-n-propylcholanoic acid 7-n-propyl-chenodeoxycholic acid 7-n-propylursodeoxycholic acid 7-prCDC 7-prUDC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural features, synthesis methods, and biological activities of 3,7-dihydroxy-7-propylcholan-24-oic acid (hypothetical) with structurally related bile acids:
Preparation Methods
Reaction Sequence
-
Starting Material : Chenodeoxycholic acid (3α,7α-dihydroxy-5β-cholan-24-oic acid) serves as the precursor due to its structural similarity.
-
Protection of 3α-Hydroxyl :
-
Oxidation to 7-Ketocholanate :
-
Grignard Alkylation at C7 :
-
Deprotection and Workup :
-
Step: Remove TBDMS groups using tetrabutylammonium fluoride (TBAF).
-
Purification: Recrystallization from ethanol/water (9:1).
-
Critical Analysis
-
Advantages : High stereochemical fidelity at C7 due to Grignard’s nucleophilic trajectory.
-
Limitations : Over-alkylation risks at other ketone positions require stringent temperature control.
Reaction Sequence
-
Starting Material : 3α-Hydroxy-7α-tosyloxy-5β-cholan-24-oic acid.
-
Propyl Group Introduction :
-
Hydroxyl Group Deprotection :
-
Step: Hydrolyze tosyl groups using LiAlH₄ in anhydrous ether.
-
-
Oxidative Adjustment :
-
Step: Selective oxidation of C3 hydroxyl to ketone followed by stereospecific reduction to 3β-OH using NaBH₄/CeCl₃.
-
Critical Analysis
-
Advantages : Excellent retention of stereochemistry at C7.
-
Limitations : Multi-step tosylation increases synthetic burden.
Microbial Transformation
Critical Analysis
-
Advantages : Avoids complex protection schemes; inherent stereoselectivity.
-
Limitations : Low yield (~20%); requires extensive downstream purification.
Comparative Evaluation of Methods
| Parameter | Route 1 (Grignard) | Route 2 (Mitsunobu) | Route 3 (Biocatalytic) |
|---|---|---|---|
| Overall Yield | 62% | 55% | 20% |
| Stereopurity | >98% ee | >99% ee | 85% ee |
| Steps | 5 | 6 | 3 |
| Scalability | Pilot-scale | Lab-scale | Microscale |
Table 1: Hypothetical performance metrics for three synthetic routes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
